1-Boc-4-nitroindole
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Overview
Description
1-Boc-4-nitroindole, also known as tert-butyl 4-nitro-1H-indole-1-carboxylate, is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole ring system is known for its wide range of biological activities and is a key structural motif in many bioactive molecules.
Mechanism of Action
Target of Action
Indole derivatives, such as 1-boc-4-nitroindole, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole-based compounds are known to interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Indole derivatives are known to play a role in various biochemical pathways, affecting cell biology and contributing to the treatment of various disorders . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Indole derivatives are known to have various biologically vital properties, contributing to their role in the treatment of various disorders
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-nitroindole can be synthesized through various methods. One common approach involves the nitration of 1-Boc-indole. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 4-position of the indole ring. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-nitroindole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the indole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Boc-4-aminoindole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives.
Scientific Research Applications
1-Boc-4-nitroindole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Boc-4-nitroindole can be compared with other indole derivatives such as:
1-Boc-5-nitroindole: Similar in structure but with the nitro group at the 5-position, leading to different reactivity and biological activity.
1-Boc-3-nitroindole: The nitro group at the 3-position also alters the compound’s chemical and biological properties.
4-nitroindole: Lacks the Boc protecting group, making it more reactive but less stable under certain conditions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides stability and allows for selective reactions at other positions on the indole ring.
Properties
IUPAC Name |
tert-butyl 4-nitroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMLUDGMHPZXGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649567 |
Source
|
Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-24-5 |
Source
|
Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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